2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate
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Overview
Description
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate is a chemical compound that belongs to the class of boron-containing organic compounds This compound is characterized by the presence of a naphthalene ring substituted with a phenylacryloyl group and a borodifluoridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate typically involves the following steps:
Formation of the Phenylacryloyl Intermediate: The phenylacryloyl group can be synthesized through a Knoevenagel condensation reaction between benzaldehyde and malonic acid in the presence of a base such as piperidine.
Coupling with Naphthalene: The phenylacryloyl intermediate is then coupled with naphthalene through a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride.
Introduction of the Borodifluoridate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the borodifluoridate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is studied for its potential use in the development of new materials with unique optical and electronic properties.
Biological Research: It is investigated for its potential biological activities, including its role as a ligand in biochemical assays.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, particularly in the design of new drugs.
Mechanism of Action
The mechanism of action of 2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate involves its interaction with specific molecular targets. The borodifluoridate group can act as a Lewis acid, facilitating various chemical reactions. The phenylacryloyl and naphthalene moieties contribute to the compound’s ability to interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene ring and is used in similar applications in organic synthesis and materials science.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a naphthalene ring, used in various chemical and biological studies.
Uniqueness
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate is unique due to the presence of the borodifluoridate group, which imparts distinct chemical reactivity and potential applications in catalysis and materials science. Its combination of structural features makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
22181-78-8 |
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Molecular Formula |
C19H13BF2O2 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
1-(1-difluoroboranyloxynaphthalen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H13BF2O2/c21-20(22)24-19-16-9-5-4-8-15(16)11-12-17(19)18(23)13-10-14-6-2-1-3-7-14/h1-13H |
InChI Key |
ZIKIXCHCALFDKC-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1=C(C=CC2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3)(F)F |
Origin of Product |
United States |
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